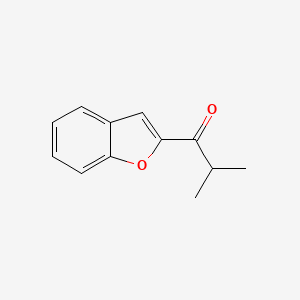

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is a benzofuran derivative, which is a class of organic compounds containing a fused benzene and furan ring system. Benzofuran derivatives are of significant interest due to their diverse biological activities and their applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the title compound in the first paper, isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, was prepared by the oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid . Similarly, the second paper describes the synthesis of isopropyl 2-(4,6-dimethyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, which also involves an oxidation step . These methods highlight the importance of oxidation reactions in the synthesis of benzofuran derivatives.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of intermolecular interactions that stabilize the crystal structure. In the first paper, π-π interactions between benzene rings and C—H∙∙∙π as well as weak intermolecular C—H∙∙∙O interactions are noted . The second paper also mentions C—H∙∙∙π interactions and highlights a carbonyl—carbonyl interaction between adjacent stacked molecules . These interactions are crucial for the stability and packing of molecules in the solid state.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The third paper presents a novel method for synthesizing (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, which involves a palladium-catalyzed dearomative arylation/oxidation reaction . This method demonstrates the versatility of benzofuran derivatives in chemical transformations and their potential for structural modification.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, they do provide insights into the properties of closely related compounds. For example, the presence of intermolecular interactions in the crystal structures suggests that these compounds may have high melting points and stability. The oxidation steps used in their synthesis indicate that these compounds can be sensitive to oxidative conditions. The reactivity of the benzofuran ring system, as shown in the palladium-catalyzed reaction, suggests that these compounds can participate in a variety of chemical reactions, which may affect their physical and chemical behavior .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Synthesis of Novel Compounds : The compound 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one is used in the synthesis of various novel compounds. For instance, it is utilized in the preparation of methyl (2S,2″S,3′E)-[2-(1″-acetoxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl]acrylate, a new benzofuran isolated from Artemisia halodendron Turcz. ex Bess (Sun et al., 2019).

Dielectric and Thermal Properties : Studies on the dielectric and thermal properties of polymers bearing benzofuran groups have been conducted. For example, research into methacrylate polymers bearing a chalcone side group involved the synthesis of related benzofuran compounds (Çelik & Coskun, 2018).

Crystal Structure Analysis : The crystal structures of compounds related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one have been studied, providing insights into their molecular configurations and interactions (Choi et al., 2009).

Biological and Pharmacological Applications

Antimicrobial Activity : Some derivatives of benzofuran, including those structurally related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have shown significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Koca et al., 2005).

Potential in Alzheimer's Disease Treatment : Benzofuran-chalcone hybrids, which could be synthesized using compounds related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have been explored for their multifunctional effects against Alzheimer’s disease. They showed promising results in decreasing amyloid-beta aggregation and oxidative stress (Sashidhara et al., 2014).

Cancer Research : Derivatives of benzofuran have been synthesized and evaluated for their antitumor activities. These compounds, which include structural elements related to 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one, have shown potential in cancer research and treatment strategies (El-Zahar et al., 2011).

Propiedades

IUPAC Name |

1-(1-benzofuran-2-yl)-2-methylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-8(2)12(13)11-7-9-5-3-4-6-10(9)14-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAIWEBMXRYARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522074 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

CAS RN |

91420-41-6 |

Source

|

| Record name | 1-(1-Benzofuran-2-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)